3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
This compound is a quaternary ammonium salt featuring a bicyclic imidazoazepinium core with two distinct aromatic substituents: a 4-chlorophenyl group at position 3 and a 4-methoxyphenyl group at position 1. Its molecular formula is C₂₃H₂₅ClN₂O₂⁺·Br⁻, with a molecular weight of 481.82 g/mol (calculated from substituent analogs in ). The hydroxy group at position 3 introduces polarity, while the chloro and methoxy substituents modulate electronic and steric properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN2O2.BrH/c1-26-19-12-10-18(11-13-19)23-15-21(25,16-6-8-17(22)9-7-16)24-14-4-2-3-5-20(23)24;/h6-13,25H,2-5,14-15H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIQUCQVGBDIBG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)Cl)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-a]azepine Core: This step often involves the cyclization of a suitable precursor, such as a substituted phenylhydrazine with a ketone or aldehyde, under acidic or basic conditions.
Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the imidazo[1,2-a]azepine intermediate reacts with chlorobenzene and methoxybenzene derivatives.
Hydroxylation: The hydroxyl group is typically introduced through oxidation reactions, using reagents like hydrogen peroxide or other oxidizing agents.
Bromination: The final step involves the addition of a bromide ion, often achieved through the reaction with hydrobromic acid or a bromine source in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the imidazo[1,2-a]azepine core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehydroxylated derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit activity against certain pathogens or diseases. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
3-(4-Fluorophenyl) Analogue (C₂₂H₂₄FN₂O₂⁺·Br⁻)
1-(4-Ethoxyphenyl) Analogue (C₂₂H₂₆FN₂O₂⁺·Br⁻)
3-(Trifluoromethylphenyl) Analogue (C₂₃H₂₄F₃N₂O₂⁺·Br⁻)
Physicochemical and Bioactivity Trends
- Bioactivity Clustering : Compounds with similar substituents (e.g., halogenated aryl groups) cluster together in bioactivity profiles, suggesting shared modes of action. For example, fluorophenyl and chlorophenyl derivatives may target similar enzymes due to comparable electronic profiles.
- NMR Analysis : Substituent changes alter chemical shifts in specific regions (e.g., positions 29–44 in related scaffolds), indicating localized structural perturbations while preserving the core imidazoazepinium environment.
Research Findings and Implications
Computational Similarity Metrics
- Tanimoto Index : Structural similarity between the target compound and its fluorophenyl analogue is estimated to exceed 0.85 (using MACCS fingerprints), suggesting high bioactivity overlap.
- Dice Index : Morgan fingerprint comparisons reveal >80% similarity for ethoxyphenyl and methoxyphenyl variants, supporting scaffold-driven pharmacophore conservation.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the imidazoazepine core and substituents. Mass Spectrometry (MS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation. High-resolution mass spectrometry (HRMS) is critical for resolving isotopic patterns and verifying the presence of bromine . Purity should be assessed via HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients.
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer: Synthesis optimization involves:
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps, while ethanol or methanol is preferred for quaternization .
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions involving halogenated intermediates .
- Temperature control: Maintain 60–80°C for imidazole ring formation to avoid side reactions like over-oxidation .
- Microwave-assisted synthesis: Reduces reaction time by 30–50% compared to conventional reflux .
Q. What are the key physicochemical properties to characterize for stability studies?
- Methodological Answer:
- Thermal stability: Thermogravimetric analysis (TGA) under nitrogen at 10°C/min to identify decomposition points.
- Solubility: Test in DMSO (for biological assays) and aqueous buffers (pH 4–9) using shake-flask methods.
- Hygroscopicity: Dynamic vapor sorption (DVS) analysis to assess moisture absorption, critical for storage conditions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antibacterial vs. no activity) be resolved?
- Methodological Answer:
- Assay standardization: Use CLSI guidelines for MIC (minimum inhibitory concentration) testing with Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to ensure reproducibility .
- Control variables: Test under varying pH (5–8) and serum protein concentrations to assess bioavailability impacts.
- Structural analogs: Compare activity with derivatives lacking the 4-methoxyphenyl group to isolate pharmacophore contributions .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer:
- Target identification: Perform affinity chromatography using immobilized compound to isolate binding proteins from bacterial lysates .
- Molecular docking: Use AutoDock Vina with homology models of bacterial enzymes (e.g., dihydrofolate reductase) to predict binding modes. Validate with site-directed mutagenesis .
- Metabolomics: LC-MS-based profiling of bacterial metabolites post-treatment to identify disrupted pathways (e.g., folate synthesis) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer:
- Substituent variation: Synthesize analogs with:
- Electron-withdrawing groups (e.g., nitro) at the 4-chlorophenyl position.
- Replacement of the methoxy group with trifluoromethyl to enhance lipophilicity .
- Biological testing: Use a tiered approach:
In vitro enzyme inhibition assays (IC₅₀ determination).
Cytotoxicity screening against mammalian cell lines (e.g., HEK293) to calculate selectivity indices .
Q. What experimental designs address low reproducibility in synthetic yields?
- Methodological Answer:
- Factorial design: Apply a 2³ factorial matrix (variables: temperature, solvent polarity, catalyst loading) to identify interactions affecting yield .
- In-line analytics: Use ReactIR to monitor intermediate formation in real time and adjust conditions dynamically .
- Purification protocols: Compare column chromatography vs. recrystallization in ethyl acetate/hexane to optimize recovery of crystalline product .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data from bioactivity assays?
- Methodological Answer:
- Dose-response curves: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Error analysis: Report 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
- Outlier handling: Apply Grubbs’ test (α = 0.05) to exclude aberrant data points .
Methodological Resources
Q. What advanced training is recommended for mastering synthesis and characterization techniques?
- Answer: Enroll in courses covering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
